In-Depth Technical Guide: Diethyl 2-(2-oxopropyl)succinate
In-Depth Technical Guide: Diethyl 2-(2-oxopropyl)succinate
CAS Number: 1187-74-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(2-oxopropyl)succinate is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest. Its molecular structure incorporates a ketone and two ester functionalities, providing multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
Diethyl 2-(2-oxopropyl)succinate is a colorless to pale yellow liquid.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1187-74-2 | |
| Molecular Formula | C₁₁H₁₈O₅ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Density | 1.11 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
| Appearance | Clear or pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |
Synthesis of Diethyl 2-(2-oxopropyl)succinate
A common and effective method for the synthesis of Diethyl 2-(2-oxopropyl)succinate is the Michael addition reaction. This reaction involves the conjugate addition of an enolate, in this case, derived from ethyl acetoacetate, to an α,β-unsaturated carbonyl compound, diethyl maleate.
Reaction Scheme
Caption: Synthesis of Diethyl 2-(2-oxopropyl)succinate via Michael Addition.
Experimental Protocol
This protocol is a representative procedure for the synthesis of Diethyl 2-(2-oxopropyl)succinate via Michael addition.
Materials:
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Ethyl acetoacetate
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Diethyl maleate
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Sodium metal
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Absolute ethanol
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
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Reaction Setup: Cool the sodium ethoxide solution to room temperature.
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Addition of Reactants: Add ethyl acetoacetate dropwise to the stirred sodium ethoxide solution. After the addition is complete, add diethyl maleate dropwise to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Diethyl 2-(2-oxopropyl)succinate.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show characteristic signals for the ethyl ester groups (triplets and quartets), the acetyl group (a singlet), and the succinate backbone (a multiplet).
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show distinct peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl groups, and the carbons of the succinate chain.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1715-1750 cm⁻¹. C-H stretching and bending vibrations will also be present.
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak [M]⁺ at m/z 230, along with characteristic fragmentation patterns resulting from the loss of ethoxy groups, the acetyl group, and other fragments.
Applications in Drug Development
Diethyl 2-(2-oxopropyl)succinate is a versatile building block for the synthesis of various heterocyclic compounds that are of significant interest in drug discovery. The presence of multiple functional groups allows for the construction of diverse molecular scaffolds.
Synthesis of Bioactive Heterocycles
The 1,4-dicarbonyl moiety in Diethyl 2-(2-oxopropyl)succinate makes it a suitable precursor for the synthesis of five-membered heterocycles like pyrroles and furans through Paal-Knorr type reactions. Furthermore, it can be utilized in the synthesis of pyrazoles and other heterocyclic systems. These core structures are found in a wide range of biologically active molecules with potential therapeutic applications.
Caption: Synthetic utility of Diethyl 2-(2-oxopropyl)succinate in generating diverse heterocyclic scaffolds for drug discovery.
Conclusion
Diethyl 2-(2-oxopropyl)succinate, with its readily accessible synthesis and versatile reactivity, serves as an important intermediate for researchers and scientists in the field of organic synthesis and medicinal chemistry. Its ability to act as a precursor to a variety of heterocyclic systems makes it a valuable tool in the development of new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and application in a research setting.

